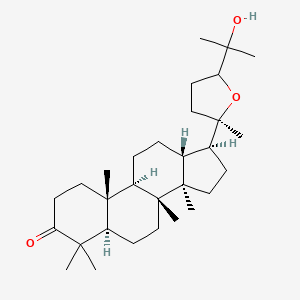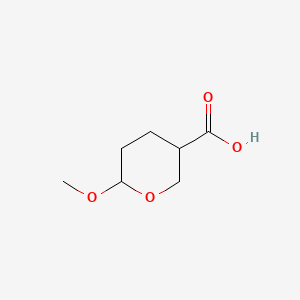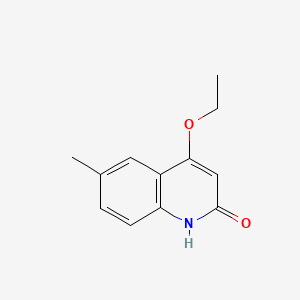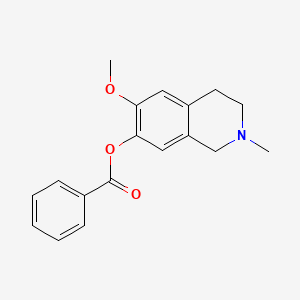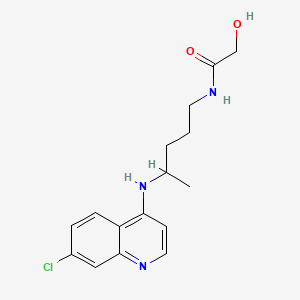
Didesethyl Chloroquine Hydroxyacetamide
Descripción general
Descripción
Didesethyl Chloroquine Hydroxyacetamide is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol . It is primarily used in research settings, particularly in the study of proteomics and antiviral therapies .
Aplicaciones Científicas De Investigación
Didesethyl Chloroquine Hydroxyacetamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Didesethyl Chloroquine Hydroxyacetamide, a derivative of chloroquine, is likely to share similar targets with its parent compound . Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the conversion of heme to hemazoin, a process vital for the survival of the parasite .
Mode of Action
The compound’s interaction with its targets leads to significant changes in the parasite’s survival mechanisms. By inhibiting the action of heme polymerase, this compound prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme to hemazoin conversion process in malarial parasites . The downstream effects of this disruption include the accumulation of toxic heme within the parasite, leading to its death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s survival mechanisms. By inhibiting the conversion of heme to hemazoin, the compound causes the accumulation of toxic heme within the parasite, leading to its death .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Didesethyl Chloroquine Hydroxyacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit binding affinity with the P23pro-zbd domain of the chikungunya virus, suggesting its potential as a therapeutic agent . The compound interacts with key amino acids such as Thr1312, Ala1355, and Asn1357, which are responsible for stable ligand-protein interactions . These interactions highlight the compound’s potential in inhibiting viral replication and pathogenesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the endosomal and lysosomal pH, which in turn impacts viral infection and replication . Additionally, the compound’s immunomodulatory effects suggest its potential in modulating pro-inflammatory cytokine release and nucleic acid sensing pathways . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s ability to bind to the P23pro-zbd domain of the chikungunya virus and other viral proteins suggests its role in disrupting viral replication . Furthermore, its impact on lysosomal activity and autophagy indicates its potential in modulating cellular homeostasis and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool for in vitro and in vivo research
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits immunosuppressive effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that the compound’s impact on viral infections and immune responses is dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism via cytochrome P450 enzymes. The compound is a major metabolite of chloroquine and is known to interact with enzymes such as CYP2D6 and CYP3A . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to accumulate in specific cellular compartments, such as lysosomes, suggests its potential in targeting intracellular pathogens . Its distribution within tissues is also influenced by its binding affinity to plasma proteins and cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within lysosomes and endosomes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity within these organelles is crucial for its role in modulating cellular processes and immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didesethyl Chloroquine Hydroxyacetamide typically involves the modification of chloroquine. The process includes the removal of ethyl groups and the addition of a hydroxyacetamide group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Didesethyl Chloroquine Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloroquine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: The parent compound, primarily used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and antiviral properties.
Cletoquine: Another chloroquine derivative with potential antiviral applications.
Uniqueness
Didesethyl Chloroquine Hydroxyacetamide is unique due to its specific structural modifications, which enhance its binding affinity to certain biological targets. This makes it a valuable compound for research in antiviral therapies and proteomics .
Propiedades
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675836 | |
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-30-6 | |
| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does didesethyl chloroquine hydroxyacetamide interact with the chikungunya virus, and what are the potential downstream effects?
A: While the provided research abstract doesn't explicitly detail the interaction mechanism of this compound, it highlights that this chloroquine derivative demonstrates a superior binding affinity to the P23pro-zbd domain of the chikungunya virus compared to chloroquine itself []. This domain is crucial for viral replication as it influences RNA binding during this process []. Inhibiting this domain could potentially disrupt the virus's ability to replicate within infected cells. The research suggests that this compound, along with other chloroquine derivatives like cletoquine and hydroxychloroquine, could hold promise as potential inhibitors of the chikungunya virus [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


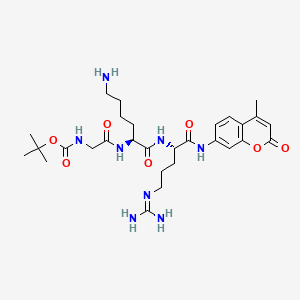


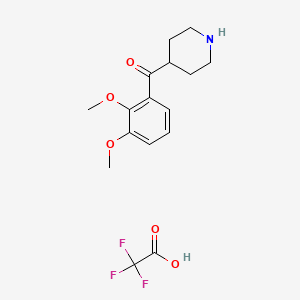
![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)
